molecular formula C15H13NO2 B4983693 ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL CAS No. 788-18-1

ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL

Cat. No.: B4983693
CAS No.: 788-18-1
M. Wt: 239.27 g/mol
InChI Key: JFQORNWAPCFEIV-UHFFFAOYSA-N
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Description

ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL: is an organic compound that belongs to the class of phenyl imines It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an imino group and an o-cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL typically involves the condensation reaction between 3-acetylphenylamine and o-cresol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride. Reduction usually targets the imino group, converting it into an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the imino group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor for specific enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in various formulations, providing color stability and resistance to fading.

Mechanism of Action

The mechanism of action of ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

  • BETA-(3-ACETYLPHENYLIMINO)-O-CRESOL
  • GAMMA-(3-ACETYLPHENYLIMINO)-O-CRESOL
  • DELTA-(3-ACETYLPHENYLIMINO)-O-CRESOL

Comparison: ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications. For instance, the position of the acetyl group can affect the compound’s ability to interact with enzymes and receptors, leading to variations in its therapeutic and industrial uses.

Properties

IUPAC Name

1-[3-[(2-hydroxyphenyl)methylideneamino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)12-6-4-7-14(9-12)16-10-13-5-2-3-8-15(13)18/h2-10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQORNWAPCFEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418794
Record name (6E)-6-[(3-Acetylanilino)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788-18-1
Record name NSC116578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116578
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6E)-6-[(3-Acetylanilino)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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